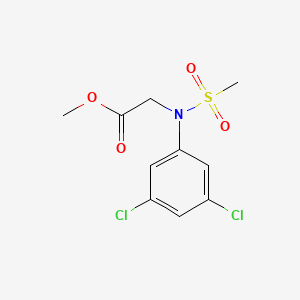

Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate is a compound that can be associated with the chemical reactions and properties of methylsulfonyl derivatives. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related research on methylsulfonyl compounds and their interactions in biological systems.

Synthesis Analysis

The synthesis of methylsulfonyl compounds can be complex, as indicated by the research on permethylation of complex carbohydrates using methylsulfinyl carbanion in dimethyl sulfoxide (DMSO) . This method demonstrates the potential for creating methylsulfonyl derivatives through nucleophilic reactions catalyzed by methylsulfinyl carbanion, which could be applicable to the synthesis of Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate.

Molecular Structure Analysis

The molecular structure of methylsulfonyl compounds is characterized by the presence of a sulfonyl group attached to a methyl group. This structure is significant in determining the reactivity and interaction of these compounds with other molecules. The permethylation process described in the first paper could influence the molecular structure by adding methyl groups to the compound, potentially affecting its reactivity and biological activity.

Chemical Reactions Analysis

Methylsulfonyl compounds can undergo various chemical reactions, including those catalyzed by methylsulfinyl carbanion . The presence of the sulfonyl group can also lead to interactions with other chemicals, such as the ninhydrin reaction in amino acid analysis, where DMSO has been used as a solvent . This suggests that Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate could participate in similar reactions due to its methylsulfonyl moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of methylsulfonyl compounds are influenced by their functional groups. For instance, the solubility of these compounds in solvents like DMSO can be crucial for their application in chemical reactions . Additionally, the presence of chlorophenyl groups, as seen in the metabolites of 1,2,4-trichlorobenzene , can affect the lipophilicity and environmental persistence of such compounds. These properties are essential for understanding the behavior of Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate in various contexts, including its potential biological effects and environmental impact.

Wissenschaftliche Forschungsanwendungen

Metabolite Formation and Enzyme Induction

- Methylsulfonyl metabolites of m-dichlorobenzene (DCB), related to Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate, play a crucial role in the induction of hepatic microsomal drug-metabolizing enzymes in rats. The formation of these metabolites largely depends on the metabolism of precursors excreted in the bile and processed by intestinal microflora (Kato et al., 1986). Further research also highlights the significant contribution of methylsulfonyl metabolites derived from m-DCB to the induction of heme metabolic enzymes in rats (Kato et al., 1988).

Bone Resorption and Osteoclastogenesis

- N-phenyl-methylsulfonamido-acetamide (PMSA), a compound with structural similarity to Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate, has been shown to inhibit osteoclast differentiation, suggesting potential therapeutic applications in the treatment of postmenopausal osteoporosis (Cho et al., 2020).

Glucosinolate Hydrolysis Products

- Research on glucosinolate hydrolysis products, involving compounds such as methylsulfonyl alkyls, has highlighted their potential in organic synthesis and biological activities. This includes the isolation and purification of hydrolysis products from plant sources, which could have significant implications in various scientific fields (Vaughn & Berhow, 2004).

Environmental Impact and Health Relevance

- Methylsulfonyl PCBs, structurally related to Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate, interact with the human glucocorticoid receptor, which raises concerns about their potential impact on hormonal systems and human health (Johansson et al., 1998).

Eigenschaften

IUPAC Name |

methyl 2-(3,5-dichloro-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO4S/c1-17-10(14)6-13(18(2,15)16)9-4-7(11)3-8(12)5-9/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHDMQGBFAAMCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2537660.png)

![2-chloro-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2537664.png)

![3-Methyl-8-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2537665.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2537668.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2537672.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2537679.png)

![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2537680.png)